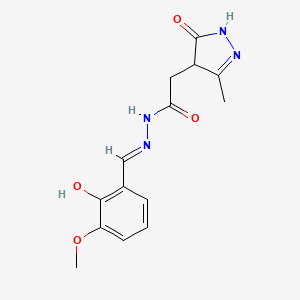
N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
CGP 49823 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels, making CGP 49823 a potential treatment for type 2 diabetes.
Mecanismo De Acción
CGP 49823 inhibits DPP-IV by binding to its active site. DPP-IV is responsible for the degradation of incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-IV, CGP 49823 increases the levels of active incretin hormones, leading to an increase in insulin secretion.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have several biochemical and physiological effects. It increases insulin secretion and decreases blood glucose levels in animal models of type 2 diabetes. It has also been shown to improve glucose tolerance and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CGP 49823 has several advantages for lab experiments. It is a specific inhibitor of DPP-IV, making it a useful tool for studying the role of DPP-IV in glucose metabolism. However, its complex synthesis method and high cost may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on CGP 49823. One potential area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of the long-term effects of CGP 49823 on glucose metabolism and insulin secretion. Additionally, the potential therapeutic applications of CGP 49823 in other diseases, such as obesity and cardiovascular disease, could be explored.
Métodos De Síntesis
CGP 49823 is a complex molecule that requires several steps for synthesis. The synthesis method involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyaniline, followed by the reaction of the resulting intermediate with N-(phenylsulfonyl)glycine. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-17-13-11-16(12-14-17)23-21(25)15-24(20-10-6-5-9-19(20)22)29(26,27)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBQQCGZIZHAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6020488.png)
![6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6020496.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6020515.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B6020517.png)
![4-(3-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020525.png)
![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6020528.png)

![ethyl 4-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6020556.png)
![3-(4-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020558.png)
![2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6020563.png)
![N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6020569.png)

![1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6020575.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020580.png)